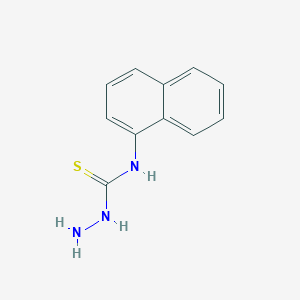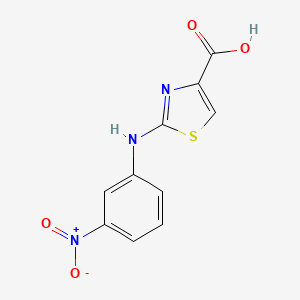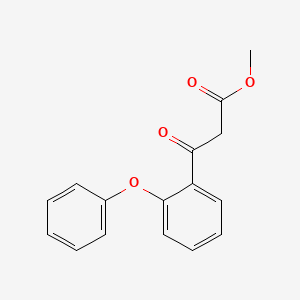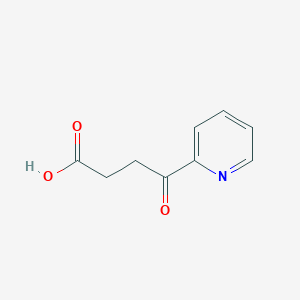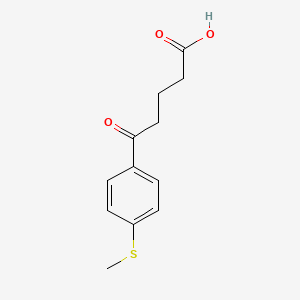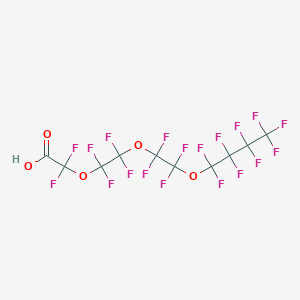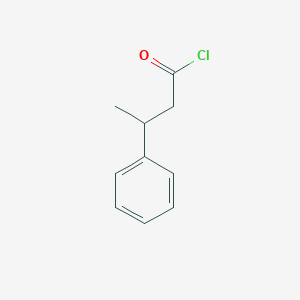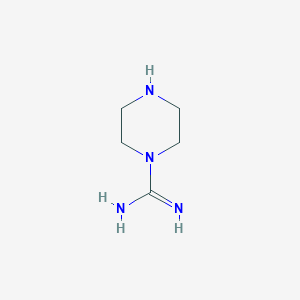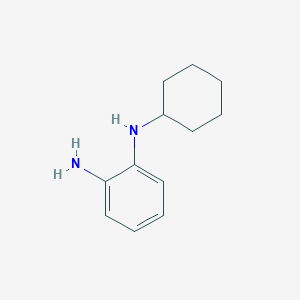
N-(2-Aminophenyl)-N-cyclohexylamin
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “N-(2-aminophenyl)-N-cyclohexylamine” were not found, there are general methods for synthesizing similar compounds. For instance, N-(2-aminophenyl)isoindoles can be prepared by the reaction of o-(bromomethyl)benzophenones with 1,2-phenylenediamines .
Chemical Reactions Analysis
While specific reactions involving “N-(2-aminophenyl)-N-cyclohexylamine” were not found, similar compounds such as N-(2-aminophenyl)isoindoles have been studied. These compounds can react with Ac2O to form 1,N-diacetyl- or 1,N,N-triacetyl derivatives .
Wissenschaftliche Forschungsanwendungen
Synthese von sekundären Amiden
Diese Verbindung wird bei der Synthese von sekundären Amiden verwendet . Es wurde eine effiziente Methode zur Synthese von sekundären Amiden entwickelt, die leicht zugängliches N-(2-Aminophenyl)benzamid und Phenylisocyanat verwendet . Die Abgangsgruppe kann leicht als carbonylhaltiger N-Heterocyclus zurückgewonnen werden, der in pharmazeutischen Anwendungen von großer Bedeutung ist .
Pharmazeutische Anwendungen
Die Verbindung hat eine große Bedeutung in pharmazeutischen Anwendungen . Der carbonylhaltige N-Heterocyclus, ein Nebenprodukt der Synthese von sekundären Amiden, ist auf diesem Gebiet besonders wichtig .
Organische Synthese
N-(2-Aminophenyl)-N-cyclohexylamin wird in der organischen Synthese verwendet. Seine Anwendungen erstrecken sich über verschiedene Bereiche, darunter Pharmazeutika, organische Synthese und Materialwissenschaften.
Antitumoraktivität
Ruthenium (II/III) DMSO-basierte Komplexe von 2-Aminophenylbenzimidazol wurden synthetisiert und charakterisiert, und ihr chemotherapeutisches Potenzial wurde bewertet . Die Wechselwirkung der Verbindungen mit DNA wurde sowohl durch UV-Vis- als auch durch Fluoreszenzspektroskopie untersucht und ergab eine Interkalation sowohl des Hapbim-Liganden als auch der Ru-Komplexe .
In-vitro-Zytotoxizität
Die In-vitro-Zytotoxizität der Verbindungen wurde an menschlichen Brustkrebszellen (MCF7), menschlichen Darmkrebszellen (Caco2) und normalen menschlichen Leberzellinien (THLE-2) getestet, wobei Verbindung (2) die wirksamste gegen Krebszellen war .
In-vivo-Aktivität
Die Antitumorwirkung von (2) wurde auch in einem EAC-Mausmodell (Ehrlich-Aszites-Karzinom) untersucht . Bemerkenswert ist, dass die Aktivität des Komplexes in vivo ausgeprägter war, wobei die Krebslast bei Dosen entfernt wurde, die nur zu geringem Grad zu Hepatotoxizität und Nephrotoxizität führten .
Zukünftige Richtungen
While specific future directions for “N-(2-aminophenyl)-N-cyclohexylamine” were not found, similar compounds have been studied for their potential applications. For instance, N-(2-aminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide derivatives have shown potential to inhibit the receptor-binding domain (RBD) of SARS-CoV-2 spike glycoprotein .
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various cellular components, influencing their function and leading to a range of biological effects .
Mode of Action
It is known that similar compounds can undergo various chemical reactions, such as diazotization , which can lead to the formation of new compounds with potential biological activity .
Biochemical Pathways
Similar compounds have been implicated in a variety of biological processes, including antimicrobial, antitumor, antioxidant, and neuroprotective activities .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and can penetrate various biological barriers .
Result of Action
Similar compounds have been shown to have a range of biological activities, including antimicrobial, antitumor, antioxidant, and neuroprotective effects .
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the activity and stability of similar compounds .
Biochemische Analyse
Biochemical Properties
N-(2-aminophenyl)-N-cyclohexylamine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with histone deacetylase enzymes, which are crucial for regulating gene expression through chromatin remodeling . The interaction between N-(2-aminophenyl)-N-cyclohexylamine and histone deacetylase enzymes involves binding to the active site of the enzyme, inhibiting its activity, and leading to changes in gene expression patterns.
Cellular Effects
N-(2-aminophenyl)-N-cyclohexylamine influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of histone deacetylase enzymes by N-(2-aminophenyl)-N-cyclohexylamine can lead to the upregulation of genes involved in cell cycle regulation and apoptosis . This compound also impacts cellular metabolism by altering the expression of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of N-(2-aminophenyl)-N-cyclohexylamine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. N-(2-aminophenyl)-N-cyclohexylamine binds to the active site of histone deacetylase enzymes, inhibiting their activity and leading to the accumulation of acetylated histones . This results in a more open chromatin structure, facilitating the transcription of genes that were previously repressed. Additionally, N-(2-aminophenyl)-N-cyclohexylamine may interact with other proteins involved in gene regulation, further influencing gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-aminophenyl)-N-cyclohexylamine have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that N-(2-aminophenyl)-N-cyclohexylamine remains stable under certain conditions, but may degrade over time, leading to a decrease in its inhibitory effects on histone deacetylase enzymes . Long-term exposure to N-(2-aminophenyl)-N-cyclohexylamine has been associated with sustained changes in gene expression and cellular function.
Dosage Effects in Animal Models
The effects of N-(2-aminophenyl)-N-cyclohexylamine vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit histone deacetylase enzymes and alter gene expression without causing significant toxicity . At higher doses, N-(2-aminophenyl)-N-cyclohexylamine may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical and cellular effects.
Metabolic Pathways
N-(2-aminophenyl)-N-cyclohexylamine is involved in metabolic pathways that include interactions with enzymes and cofactors. This compound can affect metabolic flux by altering the expression of metabolic enzymes, leading to changes in metabolite levels . The inhibition of histone deacetylase enzymes by N-(2-aminophenyl)-N-cyclohexylamine can also impact the regulation of metabolic pathways, further influencing cellular metabolism.
Transport and Distribution
The transport and distribution of N-(2-aminophenyl)-N-cyclohexylamine within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of N-(2-aminophenyl)-N-cyclohexylamine within specific tissues can influence its biochemical and cellular effects.
Subcellular Localization
N-(2-aminophenyl)-N-cyclohexylamine exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of N-(2-aminophenyl)-N-cyclohexylamine can influence its interactions with biomolecules and its overall impact on cellular processes.
Eigenschaften
IUPAC Name |
2-N-cyclohexylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQACKMXMLJSWFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363986 | |
| Record name | N~1~-Cyclohexylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827703 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
74628-31-2 | |
| Record name | N~1~-Cyclohexylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

